molecular formula C20H15BrClFN2O3S B5694129 N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide

N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide

Cat. No. B5694129
M. Wt: 497.8 g/mol
InChI Key: JZQHAPBZYFFAEK-WYMPLXKRSA-N
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Description

N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide, also known as BFBH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BFBH has been studied for its ability to inhibit the growth of cancer cells and as a potential treatment for other diseases.

Mechanism of Action

The exact mechanism of action of N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide is not fully understood. However, it has been suggested that N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in the growth and survival of cancer cells. N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a useful tool for studying the mechanisms of cancer growth and for developing new cancer treatments. However, one limitation of using N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide. One direction is to further investigate its mechanism of action and its potential use as a treatment for other diseases such as tuberculosis and malaria. Another direction is to develop new derivatives of N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration route for N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide in order to maximize its therapeutic potential.
Conclusion:
In conclusion, N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide is a chemical compound that has potential therapeutic applications for the treatment of cancer and other diseases. Its ability to inhibit the growth of cancer cells and induce apoptosis make it a promising tool in the fight against cancer. However, further research is needed to fully understand its mechanism of action and to develop new derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-chlorobenzenesulfonyl hydrazide in the presence of a base. This intermediate product is then reacted with 4-fluorobenzyl bromide to obtain the final product, N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide.

Scientific Research Applications

N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colorectal cancer. N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has also been studied for its potential use as a treatment for other diseases such as tuberculosis and malaria.

properties

IUPAC Name

N-[(E)-[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClFN2O3S/c21-16-3-10-20(28-13-14-1-6-18(23)7-2-14)15(11-16)12-24-25-29(26,27)19-8-4-17(22)5-9-19/h1-12,25H,13H2/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQHAPBZYFFAEK-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methylidene]-4-chlorobenzenesulfonohydrazide

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